Cas no 101477-47-8 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2))
101477-47-8 structure
Product Name:Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)
N.o CAS:101477-47-8
MF:C26H30Cl2F2N2O2
MW:511.431412220001
CID:205325
PubChem ID:3063696
Update Time:2025-04-19
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2) Propriedades químicas e físicas
Nomes e Identificadores
-
- Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)
- 1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine,dihydrochloride
- 1-(2,4-Dimethoxybenzyl)-4-(bis(4-fluorophenyl)methyl)piperazine dihydrochloride dihydrate
- 1-(2,4-dimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride
- 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dimethox
- AC1MI661
- Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((2,4-dimethoxyphenyl)methyl)-, hydrochloride, hydrate (1:2:2)
- SureCN7310492
- QECBWBIAULYYLY-UHFFFAOYSA-N
- 101477-47-8
- DTXSID80143944
- 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dimethoxyphenyl)methyl)piperazine 2HCl dihydrate
- SCHEMBL7310492
-
- Inchi: 1S/C26H28F2N2O2.2ClH/c1-31-24-12-7-21(25(17-24)32-2)18-29-13-15-30(16-14-29)26(19-3-8-22(27)9-4-19)20-5-10-23(28)11-6-20;;/h3-12,17,26H,13-16,18H2,1-2H3;2*1H
- Chave InChI: QECBWBIAULYYLY-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(CC2C=CC(=CC=2OC)OC)CC1
Propriedades Computadas
- Massa Exacta: 510.1655
- Massa monoisotópica: 510.165
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 7
- Complexidade: 522
- Contagem de Unidades Ligadas Covalentemente: 3
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 24.9Ų
Propriedades Experimentais
- Ponto de ebulição: 515.8°Cat760mmHg
- Ponto de Flash: 265.7°C
- PSA: 24.94
- LogP: 6.36900
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2) Literatura Relacionada
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
101477-47-8 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)) Produtos relacionados
- 101477-55-8(1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel